trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Upadacitinib impurity profiling Chiral pyrrolidine reference standards Analytical method validation

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (C₁₅H₁₉NO₄, MW 277.32) is a chiral, N-Cbz-protected pyrrolidine-3-carboxylic acid derivative bearing a 4-ethyl substituent. The trans relative configuration at the 3- and 4-positions defines a pair of enantiomers; the (3R,4R) enantiomer is formally catalogued as Upadacitinib Impurity 71 and serves as an impurity reference standard for analytical method development and regulatory submissions.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B13460437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m1/s1
InChIKeyLKPALAXKZXXURJ-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid: Chiral Cbz-Pyrrolidine Intermediate & Impurity Reference Standard for JAK Inhibitor Programs


trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (C₁₅H₁₉NO₄, MW 277.32) is a chiral, N-Cbz-protected pyrrolidine-3-carboxylic acid derivative bearing a 4-ethyl substituent. The trans relative configuration at the 3- and 4-positions defines a pair of enantiomers; the (3R,4R) enantiomer is formally catalogued as Upadacitinib Impurity 71 and serves as an impurity reference standard for analytical method development and regulatory submissions . The compound is also described generically as a key scaffold in synthetic routes to selective JAK1 inhibitors, including Upadacitinib (ABT-494) . Its combination of a Cbz-protected pyrrolidine nitrogen, a free carboxylic acid, and a trans-4-ethyl substituent creates a defined stereoelectronic and reactivity profile that distinguishes it from in-class analogs with alternative protecting groups or stereochemistry.

Why trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Closest Analogs in JAK Inhibitor Synthesis or Analytical Programs


Substituting this compound with a closely related analog—such as the cis (3R,4S) diastereomer, the N-Boc-protected variant, or the N-benzyl analog—directly alters either the stereochemical identity of downstream products or the orthogonal deprotection strategy required in multi-step JAK inhibitor syntheses. The (3R,4R) trans isomer is explicitly required as an impurity reference marker for Upadacitinib analytical methods, whereas the (3R,4S) cis isomer is the productive synthetic intermediate . Replacing the Cbz group with Boc removes the ability to selectively deprotect via hydrogenolysis in the presence of acid-sensitive functionality, a critical requirement in the orthogonal protection schemes employed in Upadacitinib process chemistry . These differences are not cosmetic; they map directly to whether a purchased compound can serve as a valid impurity standard for regulatory filing or as a compatible building block in an established synthetic sequence.

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid: Comparator-Anchored Quantitative Differentiation Evidence


Stereochemical Identity: trans-(3R,4R) Impurity Standard vs. cis-(3R,4S) Synthetic Intermediate

The (3R,4R) trans enantiomer of 1-Cbz-4-ethylpyrrolidine-3-carboxylic acid is formally designated as Upadacitinib Impurity 71 and is supplied as a characterized reference standard for ANDA analytical method development and QC applications . In contrast, the (3R,4S) cis diastereomer is the productive intermediate that proceeds to Upadacitinib tartrate via the bromoacetyl benzyl ester . Procuring the trans isomer is therefore mandatory for any laboratory conducting impurity profiling or stability-indicating method development for Upadacitinib drug product; purchasing the cis isomer does not fulfill this regulatory function.

Upadacitinib impurity profiling Chiral pyrrolidine reference standards Analytical method validation

Protecting Group Orthogonality: Cbz Enables Selective Hydrogenolytic Deprotection Not Possible with N-Boc Analogs

The Cbz (benzyloxycarbonyl) group on the target compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C), whereas the N-Boc analog—1-Boc-4-ethylpyrrolidine-3-carboxylic acid—requires acidic conditions (TFA or HCl) for deprotection . In the multi-step synthesis of Upadacitinib, the alternate process patent explicitly lists Cbz alongside Boc and Bn as viable N-protecting options, but notes that process selection depends on compatibility with downstream functionality . The hydrogenolytic lability of Cbz permits deprotection under neutral, non-acidic conditions, avoiding side reactions in substrates containing acid-labile groups. Quantitative comparative stability data for the two protected intermediates under standardized forced-degradation conditions were not identified in the accessed literature; this dimension therefore carries a supporting-evidence classification pending further experimental publication.

Orthogonal protecting group strategy Hydrogenolytic Cbz cleavage Multi-step JAK inhibitor synthesis

Analytical Characterization Depth for Impurity Reference Standard vs. Routine Synthetic Intermediate Specifications

When procured as Upadacitinib Impurity 71, the (3R,4R) isomer is supplied with detailed characterization data compliant with regulatory guidelines (ICH Q6A/Q6B), and further traceability against USP or EP pharmacopeial standards can be provided . In contrast, the cis-(3R,4S) Cbz intermediate is typically procured based on chemical purity (≥95%) and chiral purity specifications, without the full regulatory characterization package required for impurity reference standards . While the exact purity of the trans isomer standard is batch-specific and determined by the supplier's certificate of analysis, reference standards for ANDA submissions are generally expected to meet ≥95.0% purity by HPLC with full spectroscopic identity confirmation (¹H NMR, ¹³C NMR, HRMS, IR). This characterization depth is a procurement-relevant differentiator: the trans isomer reference standard commands a higher unit price and longer lead time but enables direct use in cGMP-compliant analytical workflows.

Reference standard characterization Impurity qualification Regulatory compliance

Cbz Protecting Group Improves Enantioselectivity in the Reported Synthetic Route Relative to Unprotected or Alternatively Protected Intermediates

The CN113248416B patent asserts that the synthetic method for 1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid delivers 'good chemo-selectivity and enantioselectivity' and that 'product purity and the optical purity are high' . However, the patent does not report specific enantiomeric excess (ee) values or head-to-head data comparing the Cbz-protected intermediate with its N-Boc or N-Bn counterparts synthesized under identical conditions. The alternate process patent US 2021/0163409 A1 similarly groups Cbz, Boc, and Bn as interchangeable protecting group options without providing comparative ee or yield data . This evidence is therefore class-level: Cbz protection is preferred in this synthetic route for reasons of enantioselectivity and process robustness per the inventors' claims, but the quantitative magnitude of any advantage over alternative protecting groups has not been disclosed in the public domain.

Enantioselective synthesis Cbz-directed stereocontrol Chiral pyrrolidine intermediates

Priority Application Scenarios for trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid Based on Verified Differentiation Evidence


Upadacitinib ANDA Impurity Profiling and Stability-Indicating Method Validation

The trans-(3R,4R) isomer is explicitly required as Upadacitinib Impurity 71 for developing and validating HPLC/UPLC methods that separate and quantify process-related impurities in Upadacitinib drug substance and extended-release tablet formulations. Regulatory submissions (ANDAs) require that impurity reference standards be fully characterized per ICH guidelines; the SynZeal-supplied standard meets this requirement with detailed characterization data and optional USP/EP traceability . The cis isomer cannot substitute in this role, as it is the productive synthetic intermediate, not the impurity to be monitored.

Orthogonal Protection Strategy in Multi-Step JAK1 Inhibitor Process Chemistry

In synthetic routes to Upadacitinib and related JAK1 inhibitors, the Cbz group on the target compound enables selective hydrogenolytic deprotection in the presence of acid-labile functionality, offering an orthogonal option relative to Boc-based routes . This is particularly valuable when the synthetic sequence contains both amine and carboxylic acid protecting groups that must be removed independently. Procurement of the Cbz-protected intermediate rather than the Boc analog preserves this synthetic flexibility .

Chiral Building Block Supply for Medicinal Chemistry SAR Campaigns on Pyrrolidine-Containing Kinase Inhibitors

The trans-4-ethyl substitution pattern on the pyrrolidine ring, combined with the Cbz-protected nitrogen and free carboxylic acid, provides a versatile scaffold for parallel medicinal chemistry exploration of JAK and other kinase targets. The compound's (3R,4R) configuration offers a stereochemically defined entry point for SAR studies, where even minor stereochemical changes at the 3- and 4-positions can dramatically alter kinase selectivity profiles, as demonstrated in the development of Upadacitinib's selectivity for JAK1 over JAK2 .

Reference Standard Acquisition for cGMP Quality Control Laboratories

cGMP quality control laboratories supporting Upadacitinib commercial manufacture require qualified impurity reference standards for routine batch release testing. The (3R,4R) impurity 71 standard, supplied with regulatory-compliant characterization data and optional pharmacopeial traceability, fulfills this requirement directly without the need for in-house qualification campaigns . This differentiates it from generic 1-Cbz-4-ethylpyrrolidine-3-carboxylic acid offerings that lack the characterization depth needed for cGMP use.

Quote Request

Request a Quote for trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.